|
REACTION_CXSMILES
|
[NH:1]1[CH2:6][CH2:5][CH2:4][CH2:3][C:2]1=O.C(O[CH:11](OCC)[CH2:12][NH2:13])C>C1(C)C=C(C)C=C(C)C=1.[Ti](Cl)(Cl)(Cl)Cl>[N:13]1[CH:12]=[CH:11][N:1]2[CH2:6][CH2:5][CH2:4][CH2:3][C:2]=12
|
|
Name
|
2-piperidone
|
|
Quantity
|
1.5 g
|
|
Type
|
reactant
|
|
Smiles
|
N1C(CCCC1)=O
|
|
Name
|
|
|
Quantity
|
75 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
|
Name
|
|
|
Quantity
|
4.02 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)OC(CN)OCC
|
|
Name
|
|
|
Quantity
|
45 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
|
Name
|
|
|
Quantity
|
248 μL
|
|
Type
|
catalyst
|
|
Smiles
|
[Ti](Cl)(Cl)(Cl)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C1(=CC(=CC(=C1)C)C)C
|
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
140 °C
|
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at 140° C. for 70 hours
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
|
Type
|
CUSTOM
|
|
Details
|
A solution obtained
|
|
Type
|
CUSTOM
|
|
Details
|
was prepared
|
|
Type
|
TEMPERATURE
|
|
Details
|
cooled back to room temperature
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with a 2N aqueous solution of hydrochloric acid
|
|
Type
|
EXTRACTION
|
|
Details
|
was extracted with chloroform
|
|
Type
|
WASH
|
|
Details
|
The organic layer was washed with saturated brine
|
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
dried over anhydrous sodium sulfate
|
|
Type
|
FILTRATION
|
|
Details
|
The insolubles were filtered
|
|
Type
|
CONCENTRATION
|
|
Details
|
the filtrate was concentrated under reduced pressure
|
|
Type
|
CUSTOM
|
|
Details
|
the purification
|
|
Type
|
DISTILLATION
|
|
Details
|
was carried out by distillation under reduced pressure (3 mmHg, 120° C.)
|
Reaction Time |
70 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
N=1C=CN2C1CCCC2
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 375 mg | |
| YIELD: CALCULATEDPERCENTYIELD | 20.3% |
|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |